molecular formula C10H9NS B1587117 2-(2-Thienyl)aniline CAS No. 62532-99-4

2-(2-Thienyl)aniline

Cat. No.: B1587117
CAS No.: 62532-99-4
M. Wt: 175.25 g/mol
InChI Key: IIKZLOXDTZHOAV-UHFFFAOYSA-N
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Description

2-(2-Thienyl)aniline is an organic compound that features a thiophene ring attached to an aniline moiety Thiophene is a five-membered heterocyclic compound containing sulfur, and aniline is an aromatic amine

Mechanism of Action

Target of Action

2-(2-Thienyl)aniline is a chemical compound that has been the subject of scientific research due to its potential biological activity . More research is needed to identify the compound’s primary targets and their roles.

Biochemical Pathways

This compound may potentially affect various biochemical pathways, given its potential biological activity . More research is needed to understand the biochemical pathways affected by this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)aniline typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-bromoaniline and 2-thienylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an aqueous medium with a surfactant like Kolliphor EL, which facilitates the reaction under mild conditions and in the presence of air .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thienyl)aniline undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Aniline derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(2-Thienyl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiophene: A simpler structure without the aniline moiety.

    Aniline: Lacks the thiophene ring.

    2-Aminothiophene: Similar structure but with an amino group directly attached to the thiophene ring.

Uniqueness: 2-(2-Thienyl)aniline is unique due to the combination of the thiophene and aniline structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs .

Properties

IUPAC Name

2-thiophen-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKZLOXDTZHOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399478
Record name 2-(2-thienyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62532-99-4
Record name 2-(2-Thienyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62532-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-thienyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AB427 (The following reaction is carried out in an N2 atmosphere.) Dissolve Tetrakis-(triphenylphosphine)-palladium(0) (297 mg, 0.26 mmol) and 2-Bromo-thiophene (837 mg, 5.13 mmol) in DME (42 mL), degas the reaction mixture carefully (5 times) and flush with N2. After 10 min stirring add 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine (1.24 g, 5.64 mmol) and a 1M aqueous NaHCO3 solution (15.4 mL, 15.4 mmol), degas the reaction mixture again carefully (5 times) and flush with N2. Stir the mixture for 3 h at 95° C. Cool mixture to rt, remove solvent under reduced pressure and partition the residue between EtOAc and water. Extract the separated aqueous layer with EtOAc (3 times). Wash combined organic layer with brine and dry it with Na2SO4. Purify the crude product by flash chromatography (silica gel 60, CyH/EtOAc 15+1] to obtain 2-Thiophene-2-yl-phenylamine (55) as a brown solid (825 mg, 92%). 1H NMR (400 MHz, CDCl3): 4.40-6.00 (m, 2H); 6.88 (td, 1H, J1=7.6 Hz, J2=1.0 Hz); 6.93 (dd, 1H, J1=8.0 Hz, J2=1.0 Hz); 7.07 (dd, 1H, J1=5.3 Hz, J2=3.5 Hz); 7.17 (td, 1H, J1=8.0 Hz, J2=1.5 Hz) 7.22 (dd, 1H, J1=3.5 Hz, J2=1.3 Hz); 7.30 (dd, 1H, J1=7.6 Hz, J2=1.5 Hz); 7.33 (dd, 1H, J1=5.3 Hz, J2=1.3 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
15.4 mL
Type
reactant
Reaction Step Three
Quantity
837 mg
Type
reactant
Reaction Step Four
Name
Quantity
42 mL
Type
solvent
Reaction Step Four
Quantity
297 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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